molecular formula C11H9NO4 B1438850 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol CAS No. 1105191-28-3

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Cat. No. B1438850
M. Wt: 219.19 g/mol
InChI Key: WBUGIOKLFAAOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol” consists of an isoxazole ring attached to a benzodioxole ring via a methanol group. The molecular weight of this compound is 219.19 g/mol.

Scientific Research Applications

Results

In related compounds, IC50 values ranged from 328 to 644 nM against certain cancer cell lines, indicating potent anticancer activity. Further studies might include cell cycle arrest and apoptosis induction analysis .

Application 2: Electrochemical Analysis

Methods of Application

Results: The method showed a linear response over a concentration range with a specific limit of detection and quantification, indicating its suitability for analyzing real samples .

Application 3: Synthesis of Derivatives

Results

Application 4: Antibacterial Potential

Methods of Application

Results: Some derivatives have shown high antibacterial activity against different Gram-positive and Gram-negative bacteria, with MIC values in the nanomolar range, indicating their potential as antibacterial agents .

Application 5: Neuropharmacology

Methods of Application

Results: Studies have shown that certain derivatives can bind to these transporters and inhibit monoamine reuptake, suggesting potential applications in the treatment of disorders like depression and anxiety .

Application 6: Drug Discovery and Optimization

Methods of Application

Results: These studies can lead to the identification of compounds with improved efficacy and selectivity for certain biological targets, contributing to the discovery of new drugs.

Application 7: Antitubulin Agents

Results

Some derivatives have shown IC50 values ranging from 328 to 644 nM against selected cancer cell lines, indicating potent anticancer activity. Further studies revealed that certain compounds caused cell cycle arrest and induced apoptosis .

Application 8: COX Inhibitors and Cytotoxic Agents

Results

The most potent compound against COX1 enzyme showed an IC50 of 0.725 µM. Another compound exhibited potent activity against both COX1 and COX2 with IC50 values of 1.12 and 1.3 µM, respectively. The compounds also demonstrated cytotoxic activity against cancer cell lines at higher concentration ranges .

Application 9: Electrochemical Quantification of Phytoestrogens

Methods of Application

Results: The method showed a linear response over a concentration range with a limit of detection and quantification, indicating its suitability for analyzing real samples .

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-5-8-4-10(16-12-8)7-1-2-9-11(3-7)15-6-14-9/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGIOKLFAAOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
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[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Reactant of Route 4
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Reactant of Route 5
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[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Reactant of Route 6
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

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